molecular formula C12H17BFNO2 B1412471 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1418130-40-1

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B1412471
CAS No.: 1418130-40-1
M. Wt: 237.08 g/mol
InChI Key: LAKKWOYOTYQLEB-UHFFFAOYSA-N
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Description

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a useful research compound. Its molecular formula is C12H17BFNO2 and its molecular weight is 237.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

One of the primary applications of 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is in the synthesis and structural characterization of novel compounds. Wu et al. (2021) detailed the synthesis and crystal structure analysis of related compounds, highlighting the use of spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) and X-ray diffraction for structural determination. Their work also involved DFT calculations to compare with X-ray diffraction results, underscoring the consistency between theoretical and experimental structures Wu et al., 2021.

Fluorescence Probes for Detecting Hydrogen Peroxide

Lampard et al. (2018) explored the application of boronate ester compounds, including structures similar to this compound, in developing fluorescence probes for hydrogen peroxide (H2O2) detection. They synthesized a series of boronate ester fluorescence probes demonstrating varying fluorescence responses towards H2O2, which could be useful in biomedical and environmental monitoring applications Lampard et al., 2018.

Electrochromic Materials and Solar Cells

The compound has also found applications in the development of electrochromic materials and photovoltaic cells. For instance, research on polymers incorporating boronate functionalities has shown promise for creating efficient blue-light-emitting devices and photoluminescent materials with potential applications in display technologies and solar energy conversion Ranger et al., 1997.

Enhanced Sensing and Detection Technologies

Fu et al. (2016) developed an organic thin-film fluorescence probe utilizing boron ester functionalities for explosive detection, specifically targeting H2O2 vapor as a signature compound of peroxide-based explosives. Their work emphasizes the potential of boronate compounds in enhancing the sensing performance of materials for security and safety applications Fu et al., 2016.

Safety and Hazards

The safety and hazards associated with “3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” are not known. It’s important to handle all chemicals with appropriate safety measures .

Properties

IUPAC Name

3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKKWOYOTYQLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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